molecular formula C9H13NO4S B13026192 2-Ammonio-3-phenylpropyl sulfate

2-Ammonio-3-phenylpropyl sulfate

Cat. No.: B13026192
M. Wt: 231.27 g/mol
InChI Key: LHQMNZCLMGUAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ammonio-3-phenylpropyl sulfate is an organic compound with the molecular formula C9H13NO4S It is a sulfate ester of 2-ammonio-3-phenylpropyl, which is a derivative of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ammonio-3-phenylpropyl sulfate can be achieved through several methods. One common approach involves the reaction of 2-amino-3-phenylpropyl alcohol with sulfuric acid. The reaction typically proceeds under mild conditions, with the alcohol being slowly added to a cooled solution of sulfuric acid to prevent excessive heat generation. The resulting mixture is then stirred for several hours to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process. Additionally, the implementation of purification techniques, such as crystallization and filtration, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ammonio-3-phenylpropyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ammonio-3-phenylpropyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ammonio-3-phenylpropyl sulfate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The sulfate group can also participate in ionic interactions with proteins, influencing their structure and function. Additionally, the phenyl group can engage in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ammonio-2-phenylethyl sulfate
  • 2-Ammonio-4-methylpentyl sulfate
  • 2-(Benzylammonio)ethyl sulfate
  • 2-Ammonio-3,3-dimethylbutyl sulfate

Uniqueness

2-Ammonio-3-phenylpropyl sulfate is unique due to its specific structural features, such as the phenyl group and the sulfate ester. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the phenyl group enhances its hydrophobic interactions, while the sulfate ester provides a site for ionic interactions .

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

(2-azaniumyl-3-phenylpropyl) sulfate

InChI

InChI=1S/C9H13NO4S/c10-9(7-14-15(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13)

InChI Key

LHQMNZCLMGUAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(COS(=O)(=O)[O-])[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.